molecular formula C12H18ClNO B13079821 2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol

2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol

Cat. No.: B13079821
M. Wt: 227.73 g/mol
InChI Key: OPTMCCGPAUZCOB-UHFFFAOYSA-N
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Description

2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol is a chemical compound with a complex structure that includes an amino group, a chloro group, and a methylphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-chloro-6-methylphenol with 2-bromo-2,2-dimethylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-(1-Amino-2,2-dimethylpropyl)-6-methylphenol.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the chloro group can result in various substituted phenols.

Scientific Research Applications

2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The chloro group may also participate in interactions with hydrophobic pockets within proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol
  • 2-(1-Amino-2,2-dimethylpropyl)-6-methylphenol
  • 2-(1-Amino-2,2-dimethylpropyl)-4-methylphenol

Uniqueness

2-(1-Amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol is unique due to the presence of both a chloro and a methyl group on the phenol ring, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

2-(1-amino-2,2-dimethylpropyl)-4-chloro-6-methylphenol

InChI

InChI=1S/C12H18ClNO/c1-7-5-8(13)6-9(10(7)15)11(14)12(2,3)4/h5-6,11,15H,14H2,1-4H3

InChI Key

OPTMCCGPAUZCOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(C(C)(C)C)N)Cl

Origin of Product

United States

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